molecular formula C13H11ClN2O3 B6391984 2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid CAS No. 1261963-15-8

2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6391984
CAS No.: 1261963-15-8
M. Wt: 278.69 g/mol
InChI Key: JCHDZDHIFIHQKW-UHFFFAOYSA-N
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Description

2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a chloro and methoxy-substituted phenyl group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the coupling of 3-chloro-4-methoxyaniline with a pyridine derivative under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Restoration of the amino group from nitro derivatives.

    Substitution: Formation of new derivatives with substituted groups replacing the chloro group.

Scientific Research Applications

2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-3-methylbenzoic acid: Similar structure with a chloro and methyl group instead of a chloro and methoxy group.

    2-Amino-4-chloro-5-methoxybenzoic acid: Similar structure with the positions of the chloro and methoxy groups reversed.

    2-Amino-5-(4-methoxyphenyl)pyridine-4-carboxylic acid: Similar structure without the chloro group.

Uniqueness

2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloro and methoxy groups on the phenyl ring can influence the compound’s electronic properties and interactions with molecular targets.

Properties

IUPAC Name

2-amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-19-11-3-2-7(4-10(11)14)9-6-16-12(15)5-8(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHDZDHIFIHQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687931
Record name 2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-15-8
Record name 2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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